Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate
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Overview
Description
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a chemical compound belonging to the class of naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,6-naphthyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Naphthyridine derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It finds use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation. It can also bind to receptors, modulating signaling pathways that regulate inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of both a ketone and an ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-methyl-7-oxo-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)9-10-8(6-13-11(9)15)5-4-7(2)14-10/h4-5,9H,3,6H2,1-2H3,(H,13,15) |
InChI Key |
SMRZZTYJNFSJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CNC1=O)C=CC(=N2)C |
Origin of Product |
United States |
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